![molecular formula C11H20O3 B1324297 Ethyl 6,6-dimethyl-5-oxoheptanoate CAS No. 569685-78-5](/img/structure/B1324297.png)
Ethyl 6,6-dimethyl-5-oxoheptanoate
Overview
Description
Ethyl 6,6-dimethyl-5-oxoheptanoate is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 . The compound appears as a golden yellow oil .
Molecular Structure Analysis
The InChI code for Ethyl 6,6-dimethyl-5-oxoheptanoate is1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 6,6-dimethyl-5-oxoheptanoate is a golden yellow oil . The compound has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
C11H20O3 C_{11}H_{20}O_{3} C11H20O3
and a molecular weight of 200.28 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Environmental Science
Lastly, the environmental fate of Ethyl 6,6-dimethyl-5-oxoheptanoate can be studied to understand its biodegradation and potential impact on ecosystems. This research is crucial for assessing the environmental risks associated with the use and disposal of this compound.
These applications highlight the broad utility of Ethyl 6,6-dimethyl-5-oxoheptanoate in scientific research, underscoring its importance in various fields of study .
properties
IUPAC Name |
ethyl 6,6-dimethyl-5-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGRTUSZXCZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629269 | |
Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6-dimethyl-5-oxoheptanoate | |
CAS RN |
569685-78-5 | |
Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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